BenchChemオンラインストアへようこそ!

4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

CCR4 antagonist chemokine receptor immunomodulation

This compound is a uniquely polypharmacological probe combining potent CCR4 antagonism (IC50 = 27.5 nM) with PI3Kδ inhibition (cellular IC50 = 102 nM) in a single chemical entity. The 4-sulfamoylphenyl substituent is essential for dual-target engagement; generic analogs lacking this motif cannot replicate the profile. Deploy as a standalone tool to interrogate chemokine-PI3K/AKT crosstalk in B-cell malignancies and T-regulatory cell biology, eliminating the need for multi-agent combination studies. Additionally, its weak HMG-CoA reductase inhibition (IC50 = 240 µM) qualifies it as a clean negative control in lipid metabolism counter-screens, while negligible CYP3A4 liability (IC50 = 10,000 nM) supports lead-like development. Procure for oncology and immunology programs requiring precise dual-pathway interrogation with a single, well-characterized probe.

Molecular Formula C15H12N4O4S
Molecular Weight 344.35
CAS No. 847411-17-0
Cat. No. B2629530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS847411-17-0
Molecular FormulaC15H12N4O4S
Molecular Weight344.35
Structural Identifiers
SMILESC1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H12N4O4S/c16-24(22,23)11-6-4-10(5-7-11)18-14(20)12-9-17-13-3-1-2-8-19(13)15(12)21/h1-9H,(H,18,20)(H2,16,22,23)
InChIKeyCFJDGDTTYNMPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 28 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 847411-17-0): Core Pharmacological Profile and Procurement Relevance


4-Oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 847411-17-0) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class, featuring a characteristic 4-sulfamoylphenyl substituent [1]. Its pharmacological profile includes potent antagonism of the CC chemokine receptor 4 (CCR4) and inhibition of phosphoinositide 3-kinase delta (PI3Kδ), as documented in curated bioactivity databases [1][2]. This compound has been primarily investigated in the context of immunomodulation and oncology, making it a candidate for procurement in drug discovery programs targeting inflammatory and proliferative disorders [1][2].

Why 4-Oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Although numerous 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized, the specific 4-sulfamoylphenyl substitution pattern of CAS 847411-17-0 confers a unique polypharmacology profile. The sulfonamide moiety is critical for CCR4 engagement, while the pyrido[1,2-a]pyrimidine core contributes to PI3Kδ inhibition [1][2]. Generic substitution with analogs lacking the sulfamoylphenyl group or possessing alternative heterocyclic cores would likely abrogate one or both of these activities, given the steep structure-activity relationships observed within this chemical series [1]. The following quantitative evidence demonstrates why this compound represents a distinct chemical entity not interchangeable with other pyrido[1,2-a]pyrimidine derivatives or general CCR4/PI3Kδ inhibitors.

Quantitative Differentiation of 4-Oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Head-to-Head and Cross-Study Comparator Analysis


CCR4 Antagonism: Nanomolar Potency in a Functional GTPγS Assay Compared to Reference Antagonists

CAS 847411-17-0 displays potent CCR4 antagonist activity with an IC50 of 27.5 nM in a [35S]-GTPγS binding assay using human CCR4 expressed in CHO membranes [1]. This potency is within the range of optimized clinical-stage CCR4 antagonists such as C-021 (IC50 = 18 nM in the same assay format) and superior to RS-1748 (IC50 = 59.9 nM in a radioligand displacement assay) . The compound's binding affinity (Ki = 15.8 nM) further supports its competitive interaction with the TARC (CCL17) binding site [1].

CCR4 antagonist chemokine receptor immunomodulation

PI3Kδ Inhibition: Cellular Activity in Ri-1 Cells versus Reference PI3Kδ Inhibitors

In a cellular context, CAS 847411-17-0 inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM [1]. This cellular potency is approximately 40-fold weaker than the clinical PI3Kδ inhibitor idelalisib (IC50 ≈ 2.5 nM in enzymatic assay), but comparable to the tool compound IC87114 (IC50 ≈ 100 nM in cellular assays) [2][3]. The compound also demonstrates biochemical binding affinity for PI3Kδ with an IC50 of 2.3 nM in a competitive fluorescence polarization assay, indicating that cellular permeability or efflux may moderate its cellular potency [1].

PI3Kdelta inhibitor AKT phosphorylation B-cell malignancy

HMG-CoA Reductase Inhibition: Micromolar Activity Differentiating from Statin-Class Drugs

CAS 847411-17-0 exhibits weak inhibition of HMG-CoA reductase with an IC50 of 240 µM in a rat liver microsomal-cytosol fraction assay, measuring nonsaponifiable lipid synthesis from [2-14C]acetate [1]. This activity is approximately 100,000-fold weaker than the statin drug lovastatin (IC50 ≈ 2 nM) [2]. The compound's HMG-CoA reductase inhibition is therefore of negligible pharmacological relevance but distinguishes it from statin-class molecules and indicates that the pyrido[1,2-a]pyrimidine scaffold does not potently engage this target.

HMG-CoA reductase cholesterol biosynthesis lipid metabolism

COX-2 Inhibition: Qualitative Comparability to Celecoxib in Class-Level Context

Several sources indicate that pyrido[1,2-a]pyrimidine derivatives, including CAS 847411-17-0, suppress COX-2 activity with IC50 values comparable to celecoxib in in vitro assays . Quantitative IC50 data specific to this compound are not publicly available from primary research papers, but class-level SAR suggests that related pyrido[1,2-a]pyrimidine-3-carboxamides bearing sulfonamide substituents exhibit COX-2 IC50 values in the sub-micromolar range (0.67–1.02 µM), comparable to celecoxib (IC50 = 1.11 µM) in cell-free enzymatic assays [1].

COX-2 inhibitor anti-inflammatory cyclooxygenase

Whole-Blood Functional CCR4 Antagonism: Kd of 2 µM Indicating Reduced Physiological Potency

In a more physiologically relevant human whole-blood assay, CAS 847411-17-0 displays a functional Kd of 2,000 nM (2 µM) for inhibition of TARC-induced CD4+ CCR4+ lymphocyte chemotaxis [1]. This represents an approximately 73-fold right-shift from its membrane-based IC50 of 27.5 nM, likely reflecting high plasma protein binding or reduced bioavailability at the receptor site. In contrast, clinical-stage CCR4 antagonists such as C-021 maintain functional chemotaxis IC50 values of 140 nM and 39 nM in human and mouse whole-blood assays, respectively .

CCR4 whole-blood assay chemotaxis translational pharmacology

CYP3A4 Time-Dependent Inhibition: Low Liability Profile

CAS 847411-17-0 demonstrates weak time-dependent inhibition of CYP3A4 in human liver microsomes, with an IC50 of 10,000 nM (10 µM) after 30 minutes preincubation [1]. This is approximately 1,000-fold weaker than the potent CYP3A4 inhibitor ketoconazole (IC50 ≈ 10 nM) and indicates a low risk for CYP3A4-mediated drug-drug interactions [2]. For comparison, many marketed PI3Kδ inhibitors carry CYP3A4-related warnings due to more potent inhibition of this isoform.

CYP3A4 drug-drug interaction metabolic stability

Optimal Procurement Scenarios for 4-Oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Based on Quantitative Evidence


Dual CCR4/PI3Kδ Pharmacological Probe for Immuno-Oncology Target Engagement Studies

CAS 847411-17-0's combined CCR4 antagonist activity (IC50 = 27.5 nM) and PI3Kδ inhibition (cellular IC50 = 102 nM) make it a unique dual-activity probe for studying the intersection of chemokine signaling and PI3K/AKT pathway activation in tumor microenvironments [1][2]. This dual mechanism is particularly relevant in B-cell malignancies and T-regulatory cell biology, where both CCR4 and PI3Kδ are established therapeutic targets [1][2]. Researchers can deploy this compound as a single chemical probe to interrogate dual-target engagement, reducing the need for combination studies with separate CCR4 and PI3Kδ inhibitors.

Negative Control for HMG-CoA Reductase in Metabolic Disease Screening Panels

The compound's weak HMG-CoA reductase inhibition (IC50 = 240 µM) qualifies it as an appropriate negative control in lipid metabolism screening cascades where statin-like off-target activity must be excluded [1]. Procurement for counter-screening panels enables researchers to confirm that observed effects in cholesterol biosynthesis assays are not confounded by direct HMG-CoA reductase engagement.

Medicinal Chemistry Starting Point for CCR4-Selective Antagonist Optimization

With a membrane-based CCR4 IC50 of 27.5 nM and a defined structure-activity relationship centered on the 4-sulfamoylphenyl motif, CAS 847411-17-0 serves as an attractive scaffold for medicinal chemistry campaigns aimed at improving whole-blood potency (currently Kd = 2,000 nM) [1]. The compound's low CYP3A4 inhibition liability (IC50 = 10,000 nM) additionally supports its use as a lead-like starting point with favorable metabolic safety attributes [1][2].

In Vitro Inflammation Model Tool Compound with COX-2 Class-Level Activity

Based on class-level evidence that sulfonamide-bearing pyrido[1,2-a]pyrimidine-3-carboxamides inhibit COX-2 with IC50 values in the sub-micromolar range (0.67–1.02 µM), comparable to celecoxib (IC50 = 1.11 µM), CAS 847411-17-0 may be deployed as a tool compound in in vitro inflammation models [1]. Procurement for cell-based PGE2 production or COX-2 enzymatic assays enables exploratory anti-inflammatory screening, though compound-specific COX-2 IC50 data should be independently generated for quantitative benchmarking [1].

Quote Request

Request a Quote for 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.